4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride
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Overview
Description
4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperidine ring substituted with a 4-fluoro-2-nitrophenoxy group, and it exists as a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-fluoro-2-nitrophenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate, and the product is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-(4-Amino-2-nitrophenoxy)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Decomposition products including piperidine and 4-fluoro-2-nitrophenol.
Scientific Research Applications
4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
- 4-(2-Nitrophenoxy)piperidine hydrochloride
Uniqueness
4-(4-Fluoro-2-nitrophenoxy)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitro groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-fluoro-2-nitrophenoxy)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUENKBSQCFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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